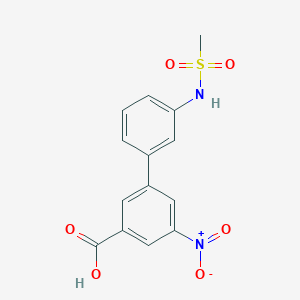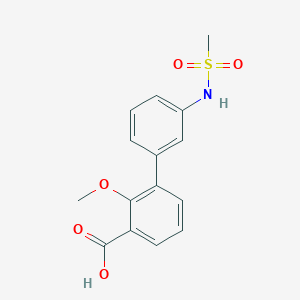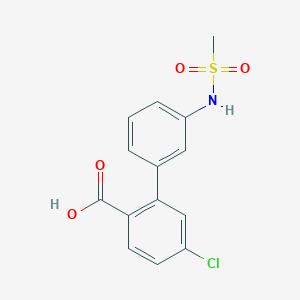
3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid (MSA-5-NB) is an organic compound belonging to the nitrobenzoic acid family. It is a white or off-white crystalline solid with a melting point of 138-140°C. It is soluble in water and has a molecular weight of 307.35 g/mol. MSA-5-NB is often used in scientific research applications, such as in the synthesis of other compounds, as a biochemical and physiological reagent, and as a laboratory experiment reagent.
Applications De Recherche Scientifique
3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 3-methylsulfonylaminophenyl-5-nitrobenzyl chloride and 3-methylsulfonylaminophenyl-5-nitrobenzyl bromide. It has also been used as a biochemical and physiological reagent, as it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR).
Mécanisme D'action
3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% is an inhibitor of DHFR, an enzyme involved in the metabolism of folates. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is a necessary cofactor for the synthesis of nucleic acids. 3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% binds to the active site of DHFR, blocking its ability to catalyze the reduction of dihydrofolate to tetrahydrofolate.
Biochemical and Physiological Effects
3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% has been shown to inhibit the enzyme DHFR, which can lead to a decrease in the production of tetrahydrofolate. This can lead to an accumulation of dihydrofolate, which can interfere with the synthesis of nucleic acids. This can have a variety of biochemical and physiological effects, such as a decrease in the production of DNA, RNA, and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and purify. It is also a potent inhibitor of DHFR, which makes it useful for studying the effects of DHFR inhibition. However, 3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic in high concentrations, so it must be used with caution.
Orientations Futures
There are many potential future directions for research involving 3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95%. It could be used in the synthesis of other compounds, such as 3-methylsulfonylaminophenyl-5-nitrobenzyl sulfonates. Additionally, it could be used to study the effects of DHFR inhibition on other biochemical and physiological processes, such as DNA replication and gene expression. Finally, it could be used to study the effects of DHFR inhibition on drug metabolism and drug toxicity.
Méthodes De Synthèse
3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% can be synthesized from 3-nitrobenzaldehyde and 3-methylsulfonylaminophenol using a condensation reaction. The reaction is catalyzed by hydrochloric acid and takes place at room temperature. The product is then purified by recrystallization.
Propriétés
IUPAC Name |
3-[3-(methanesulfonamido)phenyl]-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-23(21,22)15-12-4-2-3-9(6-12)10-5-11(14(17)18)8-13(7-10)16(19)20/h2-8,15H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJLUIJKDFFKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692085 |
Source


|
| Record name | 3'-[(Methanesulfonyl)amino]-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-46-7 |
Source


|
| Record name | 3'-[(Methanesulfonyl)amino]-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














